2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

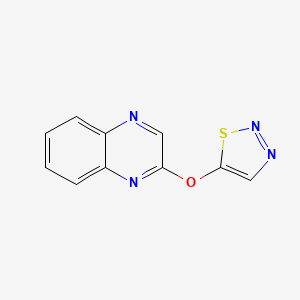

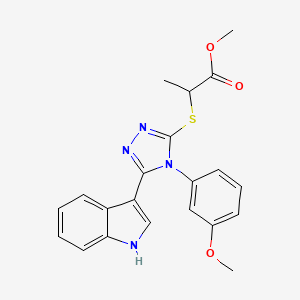

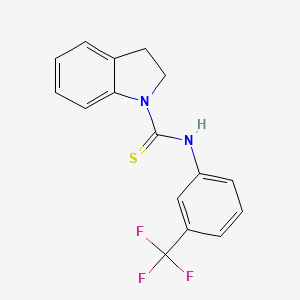

“2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline” is a chemical compound with the molecular formula C10H6N4OS . Quinoxaline, the core structure of this compound, has been a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoxaline scaffold, which is a bicyclic compound comprising a benzene ring fused with a pyrazine ring . The thiadiazol-5-yloxy group is attached to this scaffold, but the specific details of its orientation and bonding are not provided in the search results.

科学的研究の応用

Antiamoebic Activity and Cytotoxicity

- A study by Hayat et al. (2010) demonstrated the synthesis of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives from 2-(quinolin-8-yloxy) acetohydrazones. These compounds exhibited significant antiamoebic activity against Entamoeba histolytica, with the quinoline ring and hydrazone linkage playing a key role. Moreover, these compounds were found to be non-toxic to human breast cancer MCF-7 cell line within a certain concentration range (Hayat, Salahuddin, Zargan, & Azam, 2010).

Antimicrobial Evaluation as Potential DNA Gyrase Inhibitors

- Ammar et al. (2020) synthesized thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives, showing considerable antimicrobial activity against various bacteria and fungi. These compounds also exhibited bactericidal and fungistatic activities, with some showing significant results against multi-drug resistance bacteria compared to standard drugs like Norfloxacin (Ammar et al., 2020).

Synthesis and Characterization for Various Applications

- Saeed et al. (2014) reported the synthesis and characterization of compounds including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were characterized using spectroscopic techniques and elemental analyses, indicating their potential for diverse applications (Saeed, Abbas, Ibrar, & Bolte, 2014).

Photodynamic Therapy Applications

- Li et al. (2019) designed novel thiadiazolo[3,4-g]quinoxaline photosensitizers for photodynamic therapy (PDT). These photosensitizers showed high singlet oxygen quantum yields and outstanding PDT efficacies against various tumor cell lines, indicating their potential as novel photosensitizers for PDT applications (Li, Zhang, Kang, & Zhao, 2019).

Applications in Organic Electronics and Photovoltaics

- Lee, Russell, and Jo (2010) synthesized low-bandgap alternating copolymers consisting of 3-hexylthiophene and [1,2,5]thiadiazolo[3,4-g]quinoxaline for organic electronics. These copolymers exhibited broad absorption bands from the visible to infrared region and were found to be highly soluble in common organic solvents, demonstrating their potential in photovoltaic applications (Lee, Russell, & Jo, 2010).

作用機序

将来の方向性

Quinoxaline and its derivatives have drawn significant attention in various fields due to their versatile biological and chemical properties . They have potential applications in the development of antiviral, anticancer, and antimicrobial agents . Therefore, it is anticipated that “2-(1,2,3-Thiadiazol-5-yloxy)quinoxaline” and similar compounds will continue to be a subject of extensive research in the future .

特性

IUPAC Name |

5-quinoxalin-2-yloxythiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4OS/c1-2-4-8-7(3-1)11-5-9(13-8)15-10-6-12-14-16-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOKZIVYUAZRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CN=NS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)

![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)

![2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester](/img/structure/B2453238.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)

![4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B2453244.png)